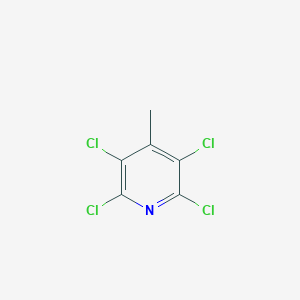

2,3,5,6-Tetrachloro-4-methylpyridine

Description

Substitution reactions with nucleophiles (O, N, S-centered) demonstrate regiochemical preferences: S-nucleophiles substitute para to the ring nitrogen, while O/N-nucleophiles target the ortho position . Structural characterization typically employs IR, ¹H NMR, and ¹³C NMR spectroscopy .

Properties

Molecular Formula |

C6H3Cl4N |

|---|---|

Molecular Weight |

230.9g/mol |

IUPAC Name |

2,3,5,6-tetrachloro-4-methylpyridine |

InChI |

InChI=1S/C6H3Cl4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 |

InChI Key |

YQCKYMVJRWQJGU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Key Properties

The following table compares 2,3,5,6-tetrachloro-4-methylpyridine with derivatives differing in the 4-position substituent:

Reactivity and Toxicity Profiles

- Regiochemical Reactivity : Substitution patterns depend on nucleophile type. For example, 2,3,5,6-tetrachloro-4-iodopyridine reacts with S-nucleophiles (e.g., thiols) at the para position, while O/N-nucleophiles target ortho positions . This trend likely extends to other derivatives, influencing their utility in synthetic pathways.

- Toxicity: TCMS pyridine exhibits immunotoxicity and oxidative stress in aquatic organisms at concentrations >10 μM . 2,3,5,6-Tetrachloro-4-pyridinol (a related compound) shows anticoagulant activity, comparable to warfarin, but with a distinct mechanism . Safety warnings for TCMS include hazard symbols (Xn) and risks of skin/eye irritation .

Preparation Methods

Chlorination Pathways

Electrophilic aromatic substitution (EAS) dominates in gas-phase chlorination. The FeCl₃ catalyst polarizes the Cl₂ molecule, generating Cl⁺ ions that attack the pyridine ring’s electron-deficient positions. The 4-methyl group exerts a steric effect, hindering chlorination at the 4-position while directing Cl⁺ to the 2, 3, 5, and 6 sites.

Dechlorination Mechanisms

In acidic media, HCl protonates the pyridine nitrogen, increasing the ring’s electron density and facilitating nucleophilic aromatic substitution (NAS) at the least hindered chlorine atom. Zinc reduction proceeds via a radical mechanism, where Zn donates electrons to the substrate, cleaving C-Cl bonds selectively .

Q & A

Q. What are the standard synthetic routes for 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine?

Methodological Answer: The synthesis involves chlorination of 4-(methylsulfonyl)pyridine using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key parameters include elevated temperatures (80–120°C) and catalytic agents (e.g., FeCl₃). The reaction proceeds via electrophilic aromatic substitution, with chlorine atoms occupying the 2, 3, 5, and 6 positions on the pyridine ring.

Q. Table 1: Synthetic Conditions

| Parameter | Details |

|---|---|

| Starting Material | 4-(methylsulfonyl)pyridine |

| Chlorinating Agents | Cl₂ gas or SO₂Cl₂ |

| Temperature | 80–120°C |

| Catalyst | FeCl₃ (optional) |

| Reaction Time | 6–12 hours |

| Yield | 60–75% (depending on purity) |

| Reference: Synthesis protocols and reaction mechanisms are detailed in . |

Q. Which analytical techniques are validated for quantifying this compound in environmental samples?

Methodological Answer: Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is widely used. GC-ECD is preferred for environmental residue analysis due to its sensitivity to chlorinated compounds.

Q. Table 2: GC-ECD Parameters

Q. What are the key chemical properties influencing its reactivity?

Methodological Answer: The compound’s reactivity stems from:

- Electrophilic Chlorine Atoms : Susceptible to nucleophilic substitution (e.g., with amines or thiols).

- Methylsulfonyl Group : Enhances stability and directs substitution reactions to specific ring positions.

- Thermal Stability : Decomposes above 250°C, releasing toxic gases (HCl, SO₂).

Reference: Chemical properties are discussed in and .

Q. How is its antimicrobial activity assessed in laboratory settings?

Methodological Answer: Standardized assays include:

- Agar Diffusion : Measure inhibition zones against E. coli or S. aureus.

- Minimum Inhibitory Concentration (MIC) : Determine via broth dilution (range: 5–50 µg/mL).

- Time-Kill Studies : Monitor log-reduction in microbial viability over 24 hours.

Reference: Biological activity data are provided in .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (GHS Hazard Code: H302, H315).

- Storage : +4°C in airtight, light-resistant containers (shelf life: 2 years).

Reference: Safety guidelines align with and .

Advanced Research Questions

Q. How can chlorination conditions be optimized to reduce polychlorinated byproducts?

Methodological Answer: Optimization strategies include:

- Stoichiometric Control : Limit Cl₂ excess to <10% to avoid over-chlorination.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for regioselectivity.

- In Situ Monitoring : Use HPLC to track intermediate formation (e.g., trichloro derivatives).

Reference: Reaction optimization is inferred from .

Q. How do researchers resolve analytical interferences from structurally similar compounds?

Methodological Answer:

- GC-MS/MS : Differentiate using unique fragmentation patterns (e.g., m/z 294.97 for parent ion).

- Derivatization : Convert to methyl esters for enhanced chromatographic separation.

- Case Study : Distinguish from 2,3,5,6-tetrachloropyridine via sulfone group-specific IR peaks (1150 cm⁻¹).

Reference: Analytical challenges are addressed in and .

Q. What methodologies enhance substitution reaction efficiency for amine derivatives?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Base Optimization : Use NaH instead of NaNH₂ for faster deprotonation.

- Microwave Synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C.

Reference: Substitution reaction details are from .

Q. What are the oxidation pathways of the methylsulfonyl group?

Methodological Answer: Under strong oxidants (e.g., KMnO₄), the methylsulfonyl group converts to a sulfonic acid (-SO₃H). Key Data:

- Reagent : 5% KMnO₄ in H₂SO₄ (60°C, 4 hours).

- Product : 2,3,5,6-Tetrachloro-4-sulfonatopyridine (confirmed via ¹H NMR: δ 8.2 ppm, singlet).

Reference: Oxidation mechanisms are described in .

Q. How to design experiments probing microbial resistance to this compound?

Methodological Answer:

- Gradient Plate Method : Expose bacteria to increasing concentrations (1–100 µg/mL) over 10 generations.

- Genomic Analysis : Use RNA-seq to identify upregulated efflux pump genes (e.g., acrB in E. coli).

- Synergy Testing : Combine with adjuvants (e.g., EDTA) to bypass membrane-based resistance.

Reference: Resistance study design is extrapolated from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.